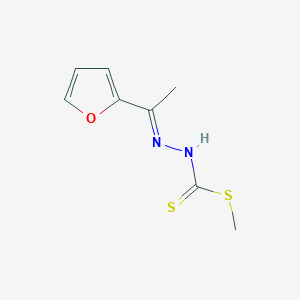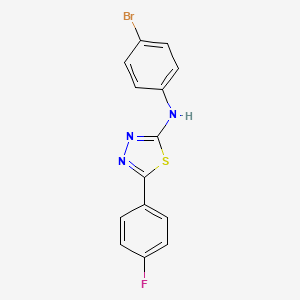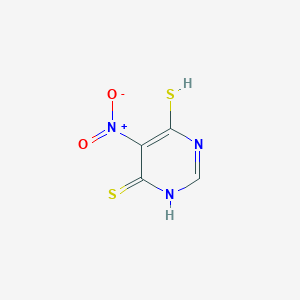
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-phenyl-6-oxo-1,6-dihydropyrimidine: Similar structure but lacks the propanenitrile group.
4-Phenyl-6-oxo-1,6-dihydropyrimidine-2-carboxamide: Contains a carboxamide group instead of a nitrile group.
Uniqueness
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile is unique due to the presence of the propanenitrile group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Eigenschaften
CAS-Nummer |
727-75-3 |
|---|---|
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanenitrile |
InChI |
InChI=1S/C13H12N4O/c14-8-4-7-10-11(9-5-2-1-3-6-9)16-13(15)17-12(10)18/h1-3,5-6H,4,7H2,(H3,15,16,17,18) |
InChI-Schlüssel |
BDTOHTMFXGHXJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


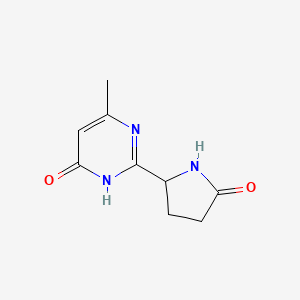
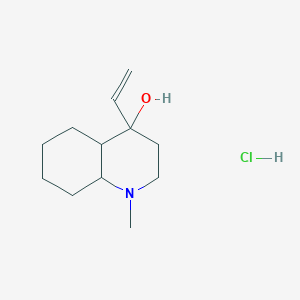
![2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione](/img/structure/B15213444.png)
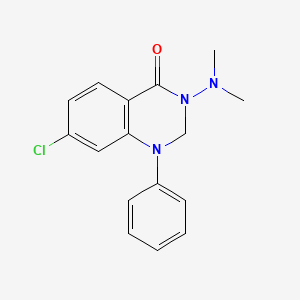
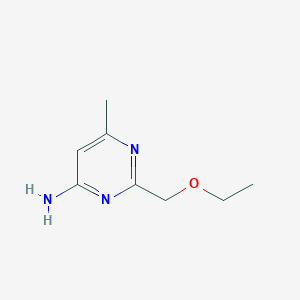
![5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)
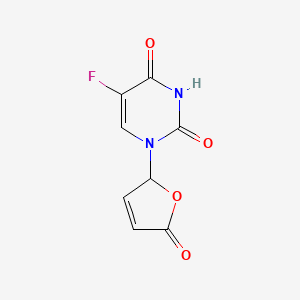
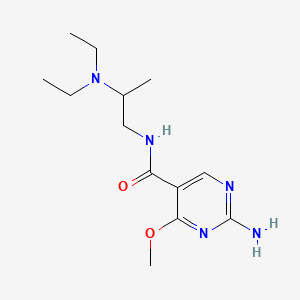
![2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213479.png)
![Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-](/img/structure/B15213485.png)

